molecular formula C22H27N3O4 B2658486 N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide CAS No. 1226453-87-7

N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide

Numéro de catalogue B2658486
Numéro CAS: 1226453-87-7
Poids moléculaire: 397.475
Clé InChI: ZSILTQRASXBQQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure-Activity Relationships

  • Pyrazole derivatives, including compounds structurally related to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide, have been studied for their cannabinoid receptor antagonistic activity. These compounds aid in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. They may have therapeutic potential to counteract harmful effects of cannabinoids (Lan et al., 1999).

Synthesis and Characterization

  • The synthesis of similar pyrazole and isoxazole compounds, including 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, has been reported. These syntheses contribute to the development of various analogs with potential pharmacological applications (Martins et al., 2002).

Molecular Interaction Studies

  • Investigations into the molecular interactions of compounds similar to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide with cannabinoid receptors have been carried out. These studies are crucial in understanding the binding dynamics of these compounds at the receptor level and their pharmacological implications (Shim et al., 2002).

Tritiation and Labeling for Imaging Studies

  • Tritiation of compounds similar to N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide has been performed for use in imaging studies. This process is significant for developing radiolabeled compounds that can be used in medical diagnostics and research (Seltzman et al., 2002).

Glycine Transporter Inhibition

  • Analogous compounds have been identified as inhibitors of the glycine transporter 1 (GlyT1), which is crucial in central nervous system functions. These findings suggest potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).

Anticancer and Anti-inflammatory Applications

  • Pyrazolopyrimidines derivatives, structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating potential applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

Imaging of Cannabinoid Receptors

  • Research involving analogs of N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide has focused on binding to mouse brain cannabinoid CB1 receptors, providing insights into the development of imaging agents for studying cannabinoid receptors in vivo (Gatley et al., 1996).

Propriétés

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-phenyloxane-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-15-19(24-29-16)23-20(26)17-7-11-25(12-8-17)21(27)22(9-13-28-14-10-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILTQRASXBQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.